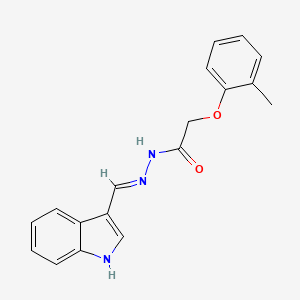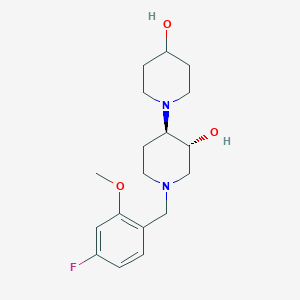![molecular formula C17H18N2O2 B6028330 N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6028330.png)
N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that has potential applications in the field of medicine, specifically in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide in lab experiments include its potential anti-cancer properties and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide. These include further studies on its mechanism of action and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing more efficient synthesis methods for the compound and exploring its potential use in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves a multi-step process. The first step involves the synthesis of 4-nitrophenyl-6,7-dimethoxyquinazoline, which is then reduced to 4-amino-6,7-dimethoxyquinazoline. The second step involves the condensation of the 4-amino-6,7-dimethoxyquinazoline with cyclopentanone to form N-cyclopentyl-4-amino-6,7-dimethoxyquinazoline. The final step involves the cyclization of N-cyclopentyl-4-amino-6,7-dimethoxyquinazoline with ethyl oxalyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been found to have potential applications in the field of medicine. It has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including lung, breast, and colon cancer. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-13-7-3-4-11-8-9-19(15(11)13)10-14(16)17(21)18-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHIMKZKLAQYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN3CCC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)




![4-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B6028271.png)

![[3-benzyl-1-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B6028285.png)
![N-(1H-benzimidazol-2-ylmethyl)-5-{[benzyl(methyl)amino]methyl}-3-isoxazolecarboxamide](/img/structure/B6028311.png)
![2-[(4-anilinophenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6028315.png)
![N-{5-hydroxy-6-[(4-methylphenyl)sulfonyl]-8-quinolinyl}-4-methylbenzenesulfonamide](/img/structure/B6028316.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-isobutyl-N-methyl-3-piperidinamine](/img/structure/B6028331.png)
![methyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B6028332.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-3-(4-hydroxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6028337.png)